molecular formula C17H26N6O4 B2822312 methyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898408-43-0

methyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2822312
CAS No.: 898408-43-0
M. Wt: 378.433
InChI Key: MMBGORMRKFKKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The purine ring is a fused ring system consisting of a pyrimidine ring and an imidazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Piperazine Derivatives in Serotonin Receptor Study

A study by Ostrowska et al. (2023) explored piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. This research could be relevant to understanding the interactions and potential applications of similar compounds in the field of neuropharmacology and mental health treatments (Ostrowska et al., 2023).

Polyamide Synthesis Involving Piperazine

Hattori and Kinoshita (1979) synthesized polyamides incorporating theophylline and thymine, which are structurally related to the chemical . The research shows applications in developing materials with specific properties, potentially useful in various industrial applications (Hattori & Kinoshita, 1979).

Novel Piperazine and Azamacrocyclic Ligands

Lázár et al. (2002) focused on synthesizing new piperazine derivatives with potential applications in the field of chemistry and materials science. Their work demonstrates the versatility of piperazine compounds in creating a variety of chemical structures with potential diverse applications (Lázár et al., 2002).

Catalytic Hydrogenation Research

Sukhorukov et al. (2008) studied the catalytic hydrogenation of compounds including methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. This research could be relevant for understanding catalytic processes and reactions involving similar piperazine-related compounds (Sukhorukov et al., 2008).

CO2 Absorption Studies

Balchandani et al. (2022) conducted research on CO2 absorption using 2-methyl piperazine-activated tertiary amines. This study illustrates the environmental applications of piperazine derivatives in greenhouse gas mitigation and environmental chemistry (Balchandani et al., 2022).

Flame Retardant Applications

Nguyen et al. (2014) explored the use of piperazine-phosphonates as flame retardants on cotton fabric. This research highlights the potential use of piperazine derivatives in enhancing the safety and durability of materials (Nguyen et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in purine metabolism or signaling pathways

Mode of Action

Given its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions between the compound and its targets.

Biochemical Pathways

The compound could potentially affect biochemical pathways related to purine metabolism, given the presence of a purine-like structure in its molecular framework . The downstream effects of such interactions could include alterations in nucleotide synthesis, DNA replication, and signal transduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. These properties would significantly impact the compound’s bioavailability and therapeutic potential. Factors such as solubility, stability, and permeability could influence how well the compound is absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, or survival

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and function. Similarly, interactions with other molecules could alter the compound’s activity or bioavailability.

Future Directions

The future directions for research on this compound would depend on its intended use. Given the biological activity of many purine and piperazine derivatives, it could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

methyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-4-5-6-23-13-14(20(2)17(26)19-15(13)25)18-16(23)22-9-7-21(8-10-22)11-12(24)27-3/h4-11H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGORMRKFKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.